(S)-3-(2-Amino-2-carboxyethyl)benzoic acid
Description
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-[(2S)-2-amino-2-carboxyethyl]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
JANONUPBHGWOBP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Substituted Benzoic Acid Precursors
A patented method describes the preparation of 3-methyl-2-aminobenzoic acid, which is structurally related and can serve as a model for synthesizing (S)-3-(2-Amino-2-carboxyethyl)benzoic acid by appropriate modifications. The method involves three main steps:
| Step | Reaction | Conditions | Catalysts/Solvents | Yield (%) |
|---|---|---|---|---|
| 1 | Chlorination of m-xylene to 2-chloro-m-xylene | 60 °C, catalyst (e.g., ferric trichloride) | Ferric trichloride, chlorine gas | Not specified |
| 2 | Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid | 80-100 °C, dropwise addition of oxidant | Acetic acid solvent, sodium acetate catalyst, hydrogen peroxide oxidant | 92.7 - 95.2 |
| 3 | Ammoniation to 3-methyl-2-aminobenzoic acid | 120-150 °C, 3-6 hours | DMSO solvent, cuprous chloride catalyst, sodium carbonate alkali, ammonia gas | 88.6 - 93.1 |
This stepwise approach involves halogenation, oxidation, and ammoniation under controlled conditions to yield the aminobenzoic acid derivative with high purity and yield.
Peptide Synthesis and Ligation Techniques
For amino acid derivatives such as this compound incorporated into peptides, advanced synthetic methods like Native Chemical Ligation (NCL) have been optimized to obtain high yields of hydrophobic peptides containing such residues. This involves:
- Formation of peptide thioesters via S to O-acyl shifts.
- Ligation with cysteine-containing peptide fragments.
- Controlled reaction conditions (pH ~7, room temperature).
- Purification by reverse-phase HPLC.
Although this method is primarily for peptides, it indicates the possibility of synthesizing complex amino acid derivatives with stereochemical control relevant to this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Amino-2-carboxyethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
(S)-3-(2-Amino-2-carboxyethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-Amino-2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of metabolic pathways, inhibition of enzyme activity, or alteration of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Enantiomeric Comparison: (R)-3-(2-Amino-2-carboxyethyl)benzoic Acid
While the (S)-form is often prioritized in studies mimicking natural L-amino acids, the (R)-form may serve as a control for stereochemical specificity in pharmacological assays .
Substituted Benzoic Acid Derivatives
2-Amino-3-methylbenzoic Acid (CAS 4389-45-1)
- Molecular Formula: C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- Key Differences : Lacks the carboxyethyl side chain and has a methyl group at the 3-position. This reduces its conformational flexibility compared to the target compound, impacting its solubility and interaction with proteins .
2-Amino-4-methylbenzoic Acid
- Similar to the 3-methyl variant but with a methyl group at the 4-position.
Heterocyclic Analog: (R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic Acid
- Structure : Features a dihydroisoxazole ring instead of a benzene ring.
Pharmacologically Active Derivative: UBP302
- Molecular Formula : C₁₅H₁₅N₃O₆
- Molecular Weight : 333.3 g/mol
- Key Features : Incorporates a pyrimidine-2,4-dione core linked to a benzyl group. UBP302 (CAS 745055-91-8) is a selective antagonist for kainate receptors, demonstrating the role of the carboxyethyl side chain in modulating receptor affinity .
Simplified Amino Acid: (S)-3-Amino-2-methylpropanoic Acid
- Molecular Formula: C₄H₉NO₂
- Molecular Weight : 119.12 g/mol
- Comparison: A shorter-chain amino acid lacking the aromatic benzoic acid moiety. This reduces its utility in aromatic stacking interactions but simplifies metabolic degradation .
Tabulated Comparison of Key Properties
Biological Activity
(S)-3-(2-Amino-2-carboxyethyl)benzoic acid, often referred to as its hydrochloride form, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.
Chemical Structure and Properties
This compound has the molecular formula C10H11NO4 and a molecular weight of 211.20 g/mol. The compound features a benzoic acid moiety with an amino group and a carboxylic acid group, contributing to its reactivity and biological activity. Its structure allows it to interact with various biological molecules, influencing metabolic pathways and enzyme activities.
Neurotransmitter Modulation
Research indicates that this compound may act as a modulator of neurotransmitter systems. It has been shown to influence the synthesis and release of neurotransmitters, potentially affecting neurological functions. Studies suggest that it could enhance the efficacy of certain neuropharmacological agents, making it a candidate for further investigation in treating neurological disorders.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has implications for its use in preventing or treating conditions associated with oxidative damage, such as neurodegenerative diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ampicillin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound interacts with enzymes involved in neurotransmitter metabolism, potentially modulating their activity and influencing neurotransmitter levels.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
- Antimicrobial Mechanisms : The exact mechanisms behind its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Neuropharmacology : In a study examining its effects on neurotransmitter levels in animal models, this compound was found to significantly increase serotonin levels, suggesting potential applications in mood disorders.
- Antioxidant Activity : A study measuring the compound's ability to reduce lipid peroxidation demonstrated that it effectively protects neuronal cells from oxidative damage, supporting its use as a neuroprotective agent.
- Antimicrobial Efficacy : In comparative studies against common pathogens, this compound showed MIC values that were competitive with established antibiotics, indicating its potential as an alternative treatment option.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(2-Amino-2-carboxyethyl)benzoic acid | 2196-56-7 | Lacks hydrochloride salt; used similarly in biochemical applications. |
| (R)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride | 464931-62-2 | Chiral variant; important for stereochemical studies. |
| This compound hydrochloride | 155904587 | Another chiral variant; may exhibit different biological activities compared to the racemic form. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
